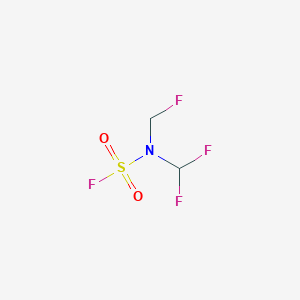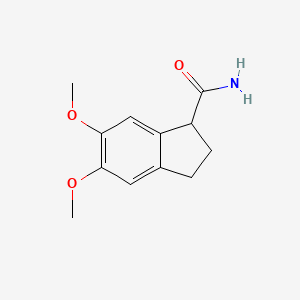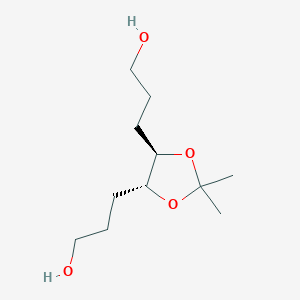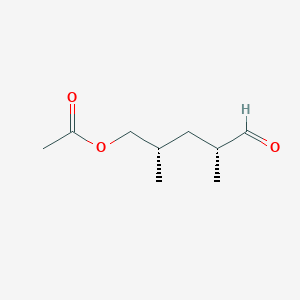
N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride is a quaternary ammonium compound. It is characterized by its long alkyl chains and the presence of a positively charged nitrogen atom. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dimethylhexadecan-2-amine with hexadecyl chloride under anhydrous conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo the quaternization reaction. The product is then separated and purified using techniques such as distillation or extraction.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium iodide can be formed.
Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives, although these are less commonly studied.
Applications De Recherche Scientifique
N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound’s surfactant properties make it useful in cell lysis and membrane studies.
Industry: It is used in the formulation of detergents, disinfectants, and emulsifiers.
Mécanisme D'action
The mechanism of action of N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride is primarily based on its surfactant properties. The long alkyl chains allow it to interact with lipid bilayers, disrupting membrane integrity. This makes it effective in applications such as cell lysis and antimicrobial formulations. The positively charged nitrogen atom can also interact with negatively charged molecules, enhancing its ability to act as a phase transfer catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N,N-dimethyl-2-hexadecanaminium chloride
- N-(2-Hexadecanyl)-N,N-dimethyl-2-hexadecanaminium chloride
- 4-(Hexadecan-2-ylamino)benzoyl chloride
Uniqueness
N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride is unique due to its specific combination of long alkyl chains and quaternary ammonium structure. This gives it distinct surfactant properties and makes it particularly effective in applications requiring membrane interaction and phase transfer catalysis. Compared to similar compounds, it may offer better stability and efficiency in certain reactions and applications.
Propriétés
Numéro CAS |
133743-39-2 |
|---|---|
Formule moléculaire |
C34H72ClN |
Poids moléculaire |
530.4 g/mol |
Nom IUPAC |
di(hexadecan-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C34H72N.ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33(3)35(5,6)34(4)32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h33-34H,7-32H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
MCCWQKQJGJSBMN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCC(C)[N+](C)(C)C(C)CCCCCCCCCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline](/img/structure/B14273335.png)


![Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-](/img/structure/B14273356.png)

![Diethyl [([1,1'-biphenyl]-2-yl)methyl]phosphonate](/img/structure/B14273367.png)
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)

![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)



